3-bromo-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
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Overview
Description
3-bromo-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Coupling Reaction: The final step involves the coupling of the brominated oxadiazole with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine or pyridine to form the desired benzamide derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions typically involve the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and elevated temperatures.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Major Products Formed
Substitution Reactions: Substituted derivatives with different functional groups replacing the bromine atom.
Oxidation and Reduction: Oxidized or reduced forms of the original compound with altered functional groups.
Hydrolysis: Carboxylic acid and amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-bromo-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating the activity of receptors on the surface of cells.
Affecting Cellular Pathways: Influencing signaling pathways that regulate cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
3-bromo-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide can be compared with other oxadiazole derivatives, such as:
- 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol
- 3,4,5-trimethoxy-N-(5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)benzamide
- 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole-2-amine
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the trimethoxyphenyl group can significantly influence its reactivity and interactions with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3-bromo-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3O5/c1-24-13-8-11(9-14(25-2)15(13)26-3)17-21-22-18(27-17)20-16(23)10-5-4-6-12(19)7-10/h4-9H,1-3H3,(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNZMYXWMSKOSID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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